6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings. These types of compounds are often explored for their potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic or basic conditions to form the thiadiazole ring. Subsequent reactions with chlorinated pyrazole derivatives and isobutyl groups lead to the final compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial steps in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound can be used as a pesticide or herbicide, leveraging its biological activity to protect crops.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole share the pyrazole ring but differ in their substitution patterns and biological activities.
Triazole Derivatives: 1,2,4-Triazole derivatives such as fluconazole are well-known for their antifungal properties.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole are explored for their antimicrobial and anti-inflammatory activities.
Uniqueness
What sets 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its combination of three different heterocyclic rings, which can confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C11H13ClN6S |
---|---|
Molecular Weight |
296.78 g/mol |
IUPAC Name |
6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H13ClN6S/c1-5(2)4-7-14-16-11-18(7)17-10(19-11)9-8(12)6(3)13-15-9/h5H,4H2,1-3H3,(H,13,15) |
InChI Key |
RDVCVCOIJXOXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)CC(C)C)Cl |
Origin of Product |
United States |
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